2H-Pyran-3,4-dione, 2-methyl-

Descripción

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. Among these, oxygen-containing heterocycles are of particular interest. The pyran ring, a six-membered heterocycle with one oxygen atom, is a core structure in many biologically important molecules. fluorochem.co.uk Pyran derivatives are widespread in nature and serve as versatile building blocks in synthetic organic chemistry. researchgate.netnih.gov The introduction of ketone functionalities into the pyran ring to form pyran-diones further enhances their chemical reactivity and utility as precursors for more complex molecular architectures. researchgate.net

Structural Features and Nomenclature of 2H-Pyran-3,4-dione, 2-methyl-

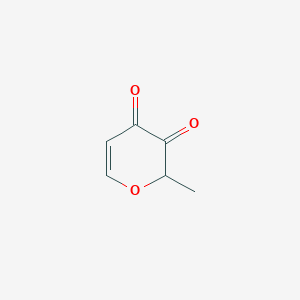

The nomenclature "2H-Pyran-3,4-dione, 2-methyl-" precisely describes the molecular architecture of the compound. The "2H-Pyran" indicates a six-membered heterocyclic ring containing one oxygen atom and a saturated carbon at the 2-position. fluorochem.co.uk The "-3,4-dione" suffix specifies the presence of two ketone groups at positions 3 and 4 of the pyran ring. Finally, "2-methyl-" denotes a methyl group attached to the second carbon atom of the ring.

The systematic IUPAC name for this compound is 2-methyl-2H-pyran-3,4-dione . Its structure presents a unique combination of a saturated stereocenter at the C2 position, an enol-like arrangement, and two adjacent carbonyl groups, which are expected to significantly influence its chemical behavior.

Below is a table summarizing the key structural identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-methyl-2H-pyran-3,4-dione |

| Molecular Formula | C₆H₆O₃ |

| Canonical SMILES | CC1C(=O)C(=O)C=CO1 |

Overview of Research Trajectories in Methyl-Substituted Pyran-Diones

Research into methyl-substituted pyran-diones is an active area of investigation, largely driven by their potential as versatile synthetic intermediates. While direct studies focused exclusively on 2H-Pyran-3,4-dione, 2-methyl- are not extensively documented in publicly available literature, a wealth of research exists on closely related isomers and derivatives.

A significant body of work revolves around compounds like 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, commonly known as dehydroacetic acid (DHA). researchgate.netresearchgate.netcymitquimica.com DHA and its derivatives are recognized for their broad applications, including their use as precursors in the synthesis of a wide array of heterocyclic systems. researchgate.net For instance, the reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, derived from DHA, with various nucleophiles leads to the formation of novel thiazole (B1198619) and furo[3,2-c]pyran-3,4-dione derivatives. researchgate.net

Furthermore, studies on compounds such as (R)-2-methyl-2H-pyran-4(3H)-one highlight the significance of the methyl substitution on the pyranone core. The oxidation of this compound can lead to the formation of 5-hydroxy-6-methyl-2H-pyran-3,4-dione, a structure closely related to the title compound. This suggests that 2H-Pyran-3,4-dione, 2-methyl- may be a key intermediate or a target for synthesis in the broader exploration of pyran-dione chemistry.

The synthesis of various substituted pyran-2-ones and fused pyran systems is another prominent research direction. semanticscholar.orgbeilstein-journals.org These studies often employ multicomponent reactions and explore the reactivity of pyran-dione scaffolds to construct complex molecular frameworks, some of which exhibit interesting biological activities. mdpi.combeilstein-journals.org The research on these related compounds provides a valuable framework for understanding the potential chemical properties and reactivity of 2H-Pyran-3,4-dione, 2-methyl-.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

651024-89-4 |

|---|---|

Fórmula molecular |

C6H6O3 |

Peso molecular |

126.11 g/mol |

Nombre IUPAC |

2-methylpyran-3,4-dione |

InChI |

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-4H,1H3 |

Clave InChI |

HYMLWHLQFGRFIY-UHFFFAOYSA-N |

SMILES |

CC1C(=O)C(=O)C=CO1 |

SMILES canónico |

CC1C(=O)C(=O)C=CO1 |

Origen del producto |

United States |

Synthetic Methodologies for 2h Pyran 3,4 Dione, 2 Methyl and Its Derivatives

Precursor Chemistry and Synthetic Pathways, including Derivation from Dehydroacetic Acid

A primary and commercially significant precursor for the synthesis of substituted 2H-pyran-2,4(3H)-diones is dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione). researchgate.netnih.govchemeo.com Dehydroacetic acid is a pyrone derivative that is widely used and can be synthesized from acetic acid derivatives. researchgate.netatamankimya.com One common industrial method involves the self-condensation of ethyl acetoacetate (B1235776). atamankimya.com

Dehydroacetic acid itself is a versatile starting material. For instance, it can undergo condensation reactions with primary amines to yield various substituted 2H-pyran-2,4(3H)-diones. researchgate.net The general procedure involves dissolving dehydroacetic acid in a solvent like anhydrous dichloromethane (B109758) and adding it to a solution of the primary amine and a base such as triethylamine (B128534) under a nitrogen atmosphere at room temperature. This approach allows for the introduction of diverse substituents onto the pyran-dione scaffold.

Furthermore, α-bromination of dehydroacetic acid provides a key intermediate, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, which can be used in one-pot reactions with benzaldehydes under organobase conditions to produce fused furopyran-3,4-dione heterocycles. researchgate.net

Classical Synthetic Routes to Methyl-Substituted Pyran-Diones

Classical approaches to synthesizing pyran-dione structures often involve cyclization and condensation reactions.

Cyclization of Malic Acid Derivatives: One established method for synthesizing the parent 2H-pyran-2,4(3H)-dione ring involves the cyclization of malic acid derivatives. This process typically utilizes intramolecular esterification and dehydration of the hydroxy acid to form the six-membered ring. For example, reacting malic acid with acetic anhydride (B1165640) under reflux can yield the pyran-dione structure.

Condensation of Triacetic Lactone with Malic Acid: The synthesis of 7-methylpyrano[4,3-b]pyran-2,5-dione has been achieved through the condensation of triacetic lactone with malic acid in the presence of sulfuric acid. rsc.org This reaction is believed to proceed through a β-(4-hydroxy-6-methyl-2-oxopyran-3-yl)acrylic acid intermediate. rsc.org

Reaction of Acetonedicarboxylic Acid: The reaction of acetonedicarboxylic acid with acetic anhydride in sulfuric acid at elevated temperatures can produce 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one, a tautomeric compound that serves as a starting material for further derivatization. google.com

Contemporary Approaches in Pyran-Dione Synthesis, including Multicomponent Reactions

Modern synthetic strategies often focus on efficiency, atom economy, and the generation of molecular diversity, with multicomponent reactions (MCRs) being a prominent example. nih.govbohrium.com

MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is advantageous for creating libraries of compounds. nih.govbohrium.comrsc.org Several MCRs have been developed for the synthesis of pyran derivatives:

Three-Component Condensation: A variety of 4H-pyran derivatives can be synthesized via a three-component condensation reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (like cyclohexane-1,3-dione), and malononitrile. scielo.br This reaction can be catalyzed by dodecyl benzenesulfonic acid (DBSA) in a water microemulsion system. scielo.br Other catalysts, such as magnetic nanoparticles, have also been employed to facilitate these reactions under green conditions. rsc.org

Synthesis from Curcumin: Bicyclic dihydropyrano-pyrimidine-dione derivatives have been synthesized through a multicomponent reaction of curcumin, aryl aldehydes, and barbituric acid, catalyzed by borax (B76245) in ethanol. rsc.org

Sonocatalysis: The use of sonocatalysis with a porphyrin-initiated amine-functionalized dendritic polymer has been reported for the three-component one-pot reaction of aryl aldehydes, hydrazine, ethyl acetoacetate, and barbituric acid to produce tricyclic dihydropyrazolo-pyrano-pyrimidine-diones in high yields. rsc.org

These contemporary methods often utilize sustainable catalysts and green reaction conditions, such as water as a solvent or solvent-free conditions, and allow for catalyst recyclability. mdpi.com

Functionalization and Derivatization Strategies for the 2H-Pyran-3,4-dione Scaffold

The 2H-pyran-3,4-dione scaffold is amenable to a wide range of functionalization and derivatization reactions, enabling the synthesis of a diverse array of analogues. researchgate.net

Reactions at the Carbonyl Groups: The ketone groups are reactive sites for nucleophilic attack. For example, reduction with sodium borohydride (B1222165) can selectively convert the ketone groups to alcohols.

Substitution Reactions: The reactive hydrogens on the pyran-dione ring can be replaced by various functional groups. Under basic conditions, amines or thiols can be introduced.

Condensation Reactions: Aldol-type condensations and Knoevenagel condensations are common strategies. For instance, the active methylene (B1212753) group of the furan-3-one ring in fused systems can undergo Knoevenagel condensation with benzaldehydes. researchgate.net

Cyclization and Annulation: The pyran-dione scaffold can be used to construct fused heterocyclic systems. For example, 5,6-dihydro-2H-pyran-3(4H)-one can react with ortho-substituted phenylcarbonyl compounds to form pyran-annulated quinolines. researchgate.net Palladium-catalyzed one-pot synthesis from 1,3-dicarbonyl compounds and alkenyl bromides can lead to functionalized furans. mdpi.com

Reactions with Lawesson's Reagent: The interaction of arylmethylene-2H-pyran-2-ones with Lawesson's reagent can lead to thionation and subsequent S-heterocyclization, forming thiopyran derivatives. mdpi.com The reaction pathway is influenced by substituents on the aromatic ring and the polarity of the solvent. mdpi.com

Derivatization to Enamines: Dehydroacetic acid can be converted to (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones by reacting it with various amines in the presence of triethylamine. researchgate.net

Formation of Spiro Compounds: The pyran-dione ring can be incorporated into spirocyclic systems. For example, electrocatalytic cyclization of appropriately substituted pyrimidine-triones can yield spiro[furo[3,2-b]pyran-2,5′-pyrimidines]. mdpi.com

Table 1: Examples of Synthetic Methods for Pyran-Dione Derivatives

| Starting Materials | Reagents/Catalyst | Product Type | Reference(s) |

|---|---|---|---|

| Dehydroacetic acid, primary amine | Triethylamine | Substituted 2H-pyran-2,4(3H)-diones | researchgate.net |

| Malic acid | Acetic anhydride | 2H-Pyran-2,4(3H)-dione | |

| Aromatic aldehyde, cyclohexane-1,3-dione, malononitrile | Dodecyl benzenesulfonic acid | 4H-Pyran derivatives | scielo.br |

| Curcumin, aryl aldehyde, barbituric acid | Borax | Dihydropyrano-pyrimidine-diones | rsc.org |

| α-Brominated dehydroacetic acid, benzaldehyde | Organobase | Furopyran-3,4-diones | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2H-Pyran-3,4-dione, 2-methyl- |

| (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione |

| 2H-Pyran-2,4(3H)-dione |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one |

| 4H-Pyran |

| 5,6-Dihydro-2H-pyran-3(4H)-one |

| 7-Methylpyrano[4,3-b]pyran-2,5-dione |

| Acetonedicarboxylic acid |

| Barbituric acid |

| Benzofuran-3-one |

| Curcumin |

| Cyclohexane-1,3-dione |

| Dehydroacetic acid (3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione) |

| Dihydropyran-2-one |

| Dihydropyrazolo-pyrano-pyrimidine-dione |

| Ethyl acetoacetate |

| Furan-3-one |

| Malic acid |

| Malononitrile |

| Pyran-2-one |

| Pyrimidine-trione |

| Spiro[furo[3,2-b]pyran-2,5′-pyrimidine] |

| Thiopyran |

| Triacetic lactone |

Reaction Mechanisms and Chemical Reactivity of 2h Pyran 3,4 Dione, 2 Methyl

Fundamental Reaction Types: Oxidation, Reduction, and Substitution

The pyran-dione scaffold is susceptible to a range of fundamental chemical transformations.

Oxidation: The pyran ring system can be oxidized under various conditions. For instance, related pyranone derivatives, such as (R)-2-methyl-2H-pyran-4(3H)-one, can be oxidized to form hydroxylated products. Oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can introduce a hydroxyl group, leading to the formation of 5-hydroxy-6-methyl-2H-pyran-3,4-dione. This product can subsequently undergo isomerization. Stronger oxidation, for example using John's reagent, on related furfuryl alcohol precursors can lead to dione (B5365651) products like 2-[p-(phenylsulfonyl)phenyl]-2-methyl-2H-pyran-3,5-dione. aua.gr

Reduction: The carbonyl groups of the dione are readily reduced. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone functionalities to their corresponding alcohol derivatives. The specific product would depend on the reaction conditions and the regioselectivity of the hydride attack on the two distinct carbonyl groups.

Substitution: The pyran-dione ring can participate in substitution reactions. The electron-donating methyl group at the C-2 position can influence the reactivity, potentially creating steric hindrance for nucleophilic attacks at the adjacent carbon, which may reduce substitution reactivity compared to unmethylated analogs. Electrophilic substitution at other positions on the ring, such as at the 3-position with halogenating agents, has also been noted in similar pyranone structures.

Table 1: Summary of Fundamental Reactions

| Reaction Type | Reagent Example(s) | Major Product(s) | Reference(s) |

|---|---|---|---|

| Oxidation | KMnO₄ / H₂O₂ | 5-Hydroxy-6-methyl-2H-pyran-3,4-dione | |

| Reduction | NaBH₄ | Reduced alcohol derivatives | |

| Substitution | Halogenating agents (e.g., Cl₂/FeCl₃) | Halogenated pyranone derivatives |

Nucleophilic and Electrophilic Reactivity Profiles

The electronic structure of 2H-Pyran-3,4-dione, 2-methyl- allows it to act as both an electrophile and, in some contexts, a nucleophile.

Electrophilic Profile: The molecule possesses multiple electrophilic centers. The carbonyl carbons at positions 3 and 4 are prime targets for nucleophilic attack. The presence of these electron-withdrawing groups makes the molecule reactive towards a variety of nucleophiles. chim.it This reactivity is fundamental to its role as a building block in organic synthesis.

1,2-Addition: Nucleophiles can attack the carbonyl carbons directly. Reactions with primary amines (aminolysis) or thiols (thiolysis) can lead to the formation of enamine or thioether derivatives, respectively.

1,4-Conjugate Addition (Michael Addition): The α,β-unsaturated ketone system makes the C-5 position susceptible to conjugate addition by soft nucleophiles. chim.itaua.gr This type of reaction is common for pyranones and can lead to stable adducts. aua.gr The presence of two electrophilic centers can sometimes lead to competition between 1,2- and 1,4-addition pathways. chim.it

The reactivity is influenced by the methyl group at the C-2 position. As an electron-donating group, it increases the electron density at the C-4 ketone, which can modulate its electrophilicity.

Nucleophilic Profile: While dominated by electrophilic character, the pyran-2-one framework can also exhibit nucleophilic properties. The carbon at the 5-position can act as a nucleophilic center. imist.maresearchgate.net Furthermore, pyran-2-ones can undergo electrophilic substitution reactions, indicating that the ring system possesses sufficient electron density to react with electrophiles, a property that can be compared to phenols. chim.it

Intramolecular Transformations: Cyclization and Rearrangement Mechanisms

The pyran-dione ring is not inert and can undergo significant structural changes through intramolecular reactions, often triggered by external reagents.

Rearrangement and Ring-Opening: A notable feature of pyran-2-one chemistry is the tendency to undergo rearrangement reactions that involve the opening of the pyran nucleus. imist.maresearchgate.net This typically occurs when the molecule is treated with diverse nucleophilic reagents, especially binucleophiles like hydrazines, hydroxylamine, or o-phenylenediamine. imist.maresearchgate.net The reaction often proceeds via an initial nucleophilic attack on an electrophilic site (e.g., a carbonyl carbon), followed by ring-opening and subsequent intramolecular cyclization to generate a new heterocyclic system. imist.ma For example, the reaction of dehydroacetic acid (a related pyran-2,4-dione) with hydrazines leads to pyrazolyl diketones through the opening of the pyran ring. imist.ma

Intramolecular Cyclization: Intramolecular reactions are also key to forming fused ring systems. The deprotonation of a hydroxyl group on a side chain can lead to a nucleophilic attack on another part of the molecule, resulting in ring closure. imist.ma For instance, 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one can be deprotonated at the 4-hydroxyl group, leading to a furan (B31954) ring closure via nucleophilic attack on the bromomethyl group, affording a furo[3,2-c]pyran-3,4-dione. imist.maresearchgate.net

The pyranone ring itself is often synthesized via intramolecular cyclization. Acid-catalyzed cyclization of acyclic precursors like 2-methyl-3-buten-2-ol (B93329) can proceed through a carbocation intermediate, followed by an intramolecular nucleophilic attack to form the pyranone ring. Another route involves the oxidative cyclization of furfuryl alcohol derivatives. aua.gracs.org

Tautomerism and its Influence on Reactivity Pathways

2H-Pyran-3,4-dione, 2-methyl- can exist in equilibrium with its enol tautomers. This tautomerism plays a crucial role in its chemical reactivity. Studies on the closely related 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione show that it is tautomeric and exists predominantly in the 4-hydroxy enol form. rsc.orgresearchgate.net

Figure 1: Keto-enol tautomerism in a pyran-2,4-dione system, illustrating the stability of the 4-hydroxy tautomer. researchgate.net

The stability of the 4-hydroxy tautomer is attributed to the formation of a thermodynamically favorable intramolecular hydrogen bond between the hydroxyl group and a nearby carbonyl oxygen. rsc.org This phenomenon is well-documented in related pyran-dione and -trione systems. rsc.org

This tautomeric equilibrium has a direct impact on the molecule's reaction pathways. The presence of the enol form can alter the electronic distribution and the availability of certain reactive sites. For example, the formation of the 4-hydroxy tautomer can enhance the potential for nucleophilic attack at the C-2 position's carbonyl group. The enol form also influences spectroscopic properties and hydrogen-bonding capacity, which in turn affects how the molecule interacts with other reagents and biological targets.

Advanced Spectroscopic Characterization of 2h Pyran 3,4 Dione, 2 Methyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the constitution and stereochemistry of 2H-pyran-3,4-dione, 2-methyl- and its analogues can be mapped out. semanticscholar.orgpressbooks.pub

In the ¹H NMR spectrum of a typical 2H-pyran-2-one analogue, distinct signals are expected for the methyl group, and the protons on the pyran ring. The chemical shift of the methyl protons is typically observed in the upfield region, while the olefinic protons of the pyran ring appear further downfield due to deshielding effects. pressbooks.pub For instance, in 3-Amino-4-methyl-6-(2-pyridyl)-2H-pyran-2-one, the methyl protons (Me) appear as a singlet at δ 2.10 ppm, and the ring proton (5-H) is observed as a singlet at δ 7.20 ppm. semanticscholar.org

¹³C NMR spectroscopy provides complementary information about the carbon framework. Carbonyl carbons of the dione (B5365651) functionality are expected to resonate at very low fields (typically δ > 160 ppm). The sp²-hybridized carbons of the pyran ring appear in the intermediate region, while the sp³-hybridized methyl carbon is found in the upfield region. msu.edu In the analogue 3-Amino-4-methyl-6-(2-pyridyl)-2H-pyran-2-one, the methyl carbon appears at δ 16.3 ppm, while the ring carbons are observed between δ 109.0 and 158.5 ppm. semanticscholar.org Two-dimensional NMR experiments, such as COSY and HMBC, can further confirm the connectivity between protons and carbons. libretexts.org

Table 1: Representative NMR Data for a 2H-Pyran-2-one Analogue

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl (Me) | 2.10 (s, 3H) | 16.3 |

| Pyran Ring (C5-H) | 7.20 (s, 1H) | 120.1 |

| Pyran Ring (C4) | - | 131.6 |

| Pyran Ring (C3) | - | 117.6 |

| Pyran Ring (C6) | - | 144.6 |

| Carbonyl (C=O) | - | 158.5 |

Data derived from 3-Amino-4-methyl-6-(2-pyridyl)-2H-pyran-2-one. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For 2H-Pyran-3,4-dione, 2-methyl-, the most prominent features in the IR and Raman spectra are associated with the carbonyl groups and the pyran ring structure. scifiniti.com

The stretching vibrations of the two carbonyl (C=O) groups are expected to produce strong absorption bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by conjugation and the potential for tautomerism within the dione system. In a related compound, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, the stretching of a carbonyl group without hydrogen bonding results in a band at 1719 cm⁻¹ in both IR and Raman spectra. scifiniti.com

Stretching vibrations related to the C-O and C=C bonds within the pyran ring typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹. scifiniti.com The C-H stretching vibrations of the methyl group and any ring protons are observed at higher frequencies, generally in the 2800-3100 cm⁻¹ range. scifiniti.com

Table 2: Key Vibrational Frequencies for Pyran Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (Methyl & Ring) | 3100 - 2860 | Medium to Sharp |

| C=O Stretching (Carbonyl) | 1750 - 1650 | Strong |

| C=C Stretching (Ring) | 1650 - 1550 | Medium to Strong |

| C-O Stretching (Ring Ether) | 1290 - 1150 | Strong |

| C-C-H Bending (Methyl) | 960 - 880 | Medium |

Data derived from spectroscopic studies of pyrone derivatives. scifiniti.com

Mass Spectrometry Techniques for Molecular Composition

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. youtube.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for 2H-Pyran-3,4-dione, 2-methyl- would confirm its molecular weight.

The fragmentation of pyran derivatives often involves characteristic losses of small, stable molecules or radicals. libretexts.org For 2H-Pyran-3,4-dione, 2-methyl-, common fragmentation pathways could include:

Decarbonylation: Loss of one or two carbon monoxide (CO) molecules (28 Da each) from the dione structure.

Loss of a methyl radical: Cleavage of the methyl group, resulting in an [M-15]⁺ peak. libretexts.org

Ring cleavage: Complex fragmentation of the pyran ring itself, leading to various smaller charged fragments.

For example, the mass spectrum of the related compound 3-Amino-4-methyl-6-(2-pyridyl)-2H-pyran-2-one shows a prominent molecular ion peak (M⁺) at m/z 202, which is also the base peak (100% relative abundance). semanticscholar.org The analysis of these fragments helps to piece together the original structure of the molecule.

Table 3: Predicted Mass Spectrometry Fragments for 2H-Pyran-3,4-dione, 2-methyl- (C₆H₆O₃, MW: 126.11 g/mol )

| Fragment Ion | Proposed Loss | Predicted m/z |

|---|---|---|

| [C₆H₆O₃]⁺ | (Molecular Ion) | 126 |

| [C₅H₆O₂]⁺ | Loss of CO | 98 |

| [C₅H₃O₃]⁺ | Loss of CH₃ | 111 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org Molecules with conjugated π systems, known as chromophores, exhibit characteristic absorption bands. The structure of 2H-Pyran-3,4-dione, 2-methyl- contains an α,β-unsaturated ketone system, which acts as a chromophore. libretexts.org

Two primary types of electronic transitions are expected for this compound:

π → π* transition: An electron is excited from a π bonding orbital to a π* antibonding orbital. This is a high-energy transition, typically resulting in a strong absorption band (high molar absorptivity) at shorter wavelengths in the UV region. libretexts.org

n → π* transition: An electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, is promoted to a π* antibonding orbital. uzh.ch This is a lower-energy transition and results in a weaker absorption band at a longer wavelength, often appearing as a shoulder on the main π → π* peak. libretexts.orgyoutube.com

The exact position of the absorption maximum (λ_max) is sensitive to the solvent and the specific substitution pattern on the pyran ring. For conjugated systems like that in 4-methyl-3-penten-2-one, a π → π* transition is observed around 236 nm, while the n → π* transition occurs at a longer wavelength of 314 nm. libretexts.org A similar pattern would be anticipated for 2H-Pyran-3,4-dione, 2-methyl-.

Table 4: Expected Electronic Transitions for 2H-Pyran-3,4-dione, 2-methyl-

| Electronic Transition | Orbital Change | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding → π* antibonding | 200 - 280 nm | High |

| n → π* | non-bonding → π* antibonding | 280 - 400 nm | Low |

Data based on general principles of UV-Vis spectroscopy for α,β-unsaturated carbonyls. libretexts.org

Computational Chemistry and Theoretical Studies on Pyran Dione Systems

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure of pyran-dione derivatives. By solving the Schrödinger equation within the framework of DFT, typically using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p), researchers can obtain a detailed picture of both geometrical and electronic properties.

DFT calculations are employed to optimize the molecular geometry, predicting key structural parameters. For pyran-dione systems, this includes the bond lengths, bond angles, and dihedral angles that define the conformation of the pyran ring and its substituents. For instance, studies on related pyran-2,4-dione derivatives show that the pyran-dione moiety and adjacent rings are often twisted relative to each other. mdpi.com The central pyran ring itself can adopt various conformations, such as a flattened boat or an envelope shape. iucr.org These calculations provide an idealized, gas-phase structure that serves as a crucial reference for interpreting experimental data, for example, from X-ray crystallography. nih.gov

Beyond geometry, DFT is used to probe the electronic landscape of the molecule. The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) are key outputs. The MEP map is particularly insightful, as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Geometrical Parameters from DFT Calculations for a Pyran-Dione System

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl group bond length | 1.20 - 1.25 |

| C-O | Ether linkage in the pyran ring | 1.35 - 1.40 |

| C=C | Double bond within the pyran ring | 1.34 - 1.38 |

| **Bond Angles (°) ** | ||

| O-C=O | Angle within the dione (B5365651) moiety | 118 - 122 |

| C-O-C | Angle at the ring oxygen | 115 - 120 |

| Dihedral Angles (°) | ||

| Ring Torsion Angles | Angles defining the ring pucker | Variable (defines conformation) |

Note: The values presented are typical ranges for pyran-dione systems and are illustrative. Specific values for 2H-Pyran-3,4-dione, 2-methyl- would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, with higher HOMO energies indicating a greater tendency to donate electrons. Conversely, the LUMO energy relates to the electron affinity and electrophilicity, with lower LUMO energies suggesting a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For pyran-dione systems, FMO analysis helps to predict the most likely sites for chemical reactions. The spatial distribution of the HOMO and LUMO indicates where the molecule is most likely to interact with electrophiles and nucleophiles, respectively. In many pyran-dione derivatives, the HOMO and LUMO are localized over the conjugated system of the ring. nih.gov Introducing different substituent groups can modulate the energy levels of these frontier orbitals, thereby tuning the molecule's electronic properties and reactivity. rsc.org

Table 2: Frontier Molecular Orbital Properties and Their Implications

| Property | Symbol | Definition | Chemical Implication |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the capacity to donate electrons (nucleophilicity). |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ΔE | The energy difference: ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Potential Energy Surface Analysis and Conformational Studies

The flexibility of the six-membered pyran ring allows it to adopt several different conformations, such as chair, boat, and twist-boat forms. The relative stability of these conformers and the energy barriers for their interconversion are governed by the molecule's potential energy surface (PES). emory.edu A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. emory.edu

Computational methods, particularly DFT, are used to map out the PES for pyran-dione systems. beilstein-journals.orgsciety.org By systematically changing key dihedral angles within the ring and calculating the corresponding energy, researchers can identify stable conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). nih.gov For example, studies on related dihydropyran rings have constructed two-dimensional PESs to map the interconversion between twisted and bent conformations. nih.gov

These analyses are crucial for understanding the molecule's dynamic behavior. The preferred conformation in the solid state or in solution can significantly influence its physical properties and biological activity. For halogenated pyran analogues, DFT calculations have been used to corroborate that certain chair-like conformations are preferred, even in the presence of significant steric repulsion. beilstein-journals.orgsciety.org This type of analysis provides a foundational understanding of the structural preferences inherent to the pyran ring system.

Reactivity Descriptors and Quantum Chemical Properties

Beyond FMO analysis, DFT calculations provide a suite of quantum chemical descriptors that quantify the reactivity and stability of molecules. mdpi.com These descriptors are derived from the principles of conceptual DFT and offer a quantitative basis for interpreting chemical behavior.

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." iucr.org

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): A quantitative measure of the energy lowering when a molecule accepts a maximal electron flow from its environment. iucr.org

These descriptors are calculated using the energies of the frontier orbitals (EHOMO and ELUMO). They provide a comprehensive framework for comparing the reactivity of different pyran-dione derivatives and for predicting their behavior in chemical reactions. jyu.fi For instance, the electrophilicity index can be used to classify molecules as strong or marginal electrophiles, offering predictive power for their reaction pathways. iucr.org

Table 3: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. Hard molecules are less reactive. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness. Soft molecules are more polarizable and reactive. |

| Electrophilicity Index (ω) | ω = μ² / (2η) = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Mechanistic Investigations of Biological Activities of 2h Pyran 3,4 Dione, 2 Methyl Derivatives

Enzyme Inhibition Mechanisms and Target Identification

Derivatives of 2H-pyran have been identified as potent inhibitors of several key enzymes, a characteristic that is central to their biological functions. The specific enzyme targeted often dictates the compound's ultimate application, whether in medicine or agriculture.

One of the most well-documented mechanisms, particularly for herbicidal derivatives, is the inhibition of protoporphyrinogen (B1215707) oxidase (protox). nih.govnih.govresearchgate.net Protox is a critical enzyme in the biosynthesis pathway of both chlorophyll (B73375) in plants and heme in animals. researchgate.net By blocking this enzyme, the derivatives disrupt essential biological processes in target weeds. researchgate.net

In the context of anticancer research, certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to act as blockers of the RAF-MEK-ERK signaling pathway. nih.gov This pathway is frequently overactive in many types of tumors, and its inhibition can curtail tumor growth. nih.gov Mechanistic studies reveal that these compounds can decrease the levels of phosphorylated MEK and ERK in a dose-dependent manner, effectively halting the signal transduction that promotes cancer cell proliferation. nih.gov

Furthermore, pyran derivatives have been investigated as inhibitors of other enzyme classes. For instance, flavin-dependent thymidylate synthase (FDTS), an enzyme essential for DNA synthesis in certain pathogens like Mycobacterium tuberculosis but absent in humans, has been identified as a target. nih.govmdpi.com This makes FDTS an attractive target for developing novel antibacterial agents with high selectivity. nih.govmdpi.com

Molecular Basis of Antimicrobial Action

The antimicrobial properties of 2H-pyran-3,4-dione, 2-methyl- derivatives are linked to specific structural features and their interactions with microbial cells. Research has shown that the α,β-unsaturated ketone (enone) system within the pyran ring is often essential for their activity. nih.gov

Studies on various derivatives have demonstrated significant efficacy, particularly against gram-positive bacteria. nih.gov For example, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov An even lower MIC of 0.75 µg/mL against Streptococcus sp. was observed for a related compound. nih.gov The antimicrobial action may be attributable to a retro-Michael reaction involving thiol adducts. nih.gov

The molecular basis of action for some derivatives involves targeting enzymes unique to prokaryotes. Pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues, for example, have been synthesized to target the flavin-dependent thymidylate synthase (FDTS) in Mycobacterium tuberculosis. nih.gov One such compound achieved 84.3% inhibition at a concentration of 200 µM, highlighting a specific molecular mechanism for its antibacterial effect. nih.gov

The table below summarizes the antimicrobial activity of selected pyran derivatives.

Table 1: Antimicrobial Activity of Selected Pyran Derivatives| Compound Name | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 |

| N-arylsuccinimid derivative 5 | Various bacteria and fungi | 32–128 |

| Diazo derivative 8 | Various bacteria and fungi | 16–256 |

| Anhydride (B1165640) precursor 3 | Various bacteria and fungi | 64–128 |

Pathways of Antitumor and Anticancer Effects

The anticancer potential of pyran-based compounds stems from their ability to intervene in multiple cellular pathways that govern cell growth, proliferation, and death.

A key mechanism is the induction of apoptosis (programmed cell death). One metabolite, pyrrole (B145914) (1, 2, a) pyrazine (B50134) 1, 4, dione (B5365651), hexahydro 3-(2-methyl propyl) (PPDHMP), demonstrated a dose-dependent cytotoxic effect against lung (A549) and cervical (HeLa) cancer cells. nih.gov Mechanistic studies showed that PPDHMP triggers apoptosis through the activation of caspase-9 and caspase-3, leading to the cleavage of PARP. nih.gov It also down-regulates anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL). nih.gov

In addition to inducing apoptosis, these compounds can arrest the cell cycle. Flow cytometric analysis revealed that PPDHMP effectively halts the cell cycle at the G1 phase. nih.gov This is further supported by the observed down-regulation of cyclin-D1 and cyclin-dependent kinase 2 (CDK-2). nih.gov

Another significant pathway affected is the RAF-MEK-ERK signaling cascade. nih.gov Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block this pathway, which is crucial for the proliferation of many cancer types. nih.gov These compounds also suppress cancer cell migration and invasion, further contributing to their antitumor profile. nih.govnih.gov

The table below presents the cytotoxic activity of selected pyran-related derivatives against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC50) of Selected Derivatives| Compound Name | Lung Cancer (A549) | Cervical Cancer (HeLa) | Lung Cancer (NCI-H460) | Liver Cancer (HepG2) | Colon Cancer (HCT-116) |

|---|---|---|---|---|---|

| PPDHMP | 19.94 µg/mL | 16.73 µg/mL | - | - | - |

| 5-methylfuranyl 7b | - | - | 2.56 µmol/L | 2.89 µmol/L | 2.68 µmol/L |

| 5-piperonyl derivative 7e | - | - | 2.60 µmol/L | 3.00 µmol/L | 3.08 µmol/L |

Data compiled from various research findings. nih.govmdpi.com

Elucidation of Herbicidal Modes of Action

The herbicidal activity of 2H-pyran-3,4-dione derivatives is primarily attributed to their ability to disrupt vital biochemical pathways in plants. The most prominent mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (protox). nih.govnih.govresearchgate.net This enzyme catalyzes a key step in chlorophyll synthesis, and its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid cellular damage and plant death upon exposure to light. researchgate.net

However, alternative modes of action have also been identified for certain derivatives. A preliminary study of a 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivative (APD-II-15) using RNA sequencing suggested that its herbicidal effect might result from the disruption of carbon metabolism and the formation of the cytoskeleton. researchgate.net This indicates that not all herbicidal pyran derivatives share the same molecular target.

The efficacy of these compounds can vary between different plant species. For instance, many pyrido[2,3-d]pyrimidine (B1209978) derivatives exhibit good activity against monocotyledonous plants like bentgrass but show weak or no activity against dicotyledonous plants like lettuce. nih.gov This selectivity is a crucial aspect of their development as commercial herbicides.

The table below showcases the herbicidal activity of a representative compound.

Table 3: Herbicidal Activity of Compound APD-II-15| Weed Species | Type | Pre-emergence Inhibition at 187.5 g/ha |

|---|---|---|

| Abutilon theophrasti (Velvetleaf) | Dicot | >60% |

| Amaranthus retroflexus (Redroot pigweed) | Dicot | >60% |

| Chenopodium album (Common lambsquarters) | Dicot | >60% |

| Echinochloa crus-galli (Barnyard grass) | Monocot | >60% |

| Avena fatua (Wild oat) | Monocot | >60% |

| Cyperus difformis (Smallflower umbrella sedge) | Monocot | >60% |

Data from a study on novel herbicidal leads. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of 2H-pyran-3,4-dione, 2-methyl- derivatives. These studies analyze how modifications to the chemical structure affect biological activity, guiding the design of more effective compounds. nih.gov

For Antimicrobial Activity:

The presence of the α,β-enone system is considered essential for the antimicrobial properties of 6-hydroxy-2H-pyran-3(6H)-ones. nih.gov

The size and nature of the substituent at the C-2 position are directly associated with activity; bulkier C-2 substituents tend to increase antibacterial efficacy against gram-positive bacteria. nih.gov

Specific substituents such as phenylthio, benzenesulfonyl, and p-bromophenyl have been shown to be beneficial for activity against gram-positive bacteria. nih.gov

For Anticancer Activity:

In a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, the introduction of a 4-methylpiperazin-1-yl group at the C-7 position and specific aminoacetamide side chains at the C-5 position were found to be critical for potent antiproliferative activity. nih.gov

For 2,4-disubstituted furo[3,2-b]indole derivatives, the presence of a hydroxymethyl group at the C-2 position and a furan-2-yl)methanol group attached via a methyl linker at the N-4 position resulted in the most promising agent against renal cancer cells. nih.gov

For Herbicidal Activity:

SAR studies on pyrido[2,3-d]pyrimidine derivatives indicated that the type of substituent on the benzene (B151609) ring significantly influences herbicidal activity and selectivity. For example, introducing an -OCH3 group was found to reduce activity against monocots. nih.gov

The general structure of these herbicides often confers better activity against monocots (like bentgrass) than dicots (like lettuce). nih.gov

The systematic analysis of these relationships allows for the rational design of new derivatives with enhanced potency and targeted biological effects, reducing the need for extensive experimental screening. nih.gov

Applications of Pyran Dione Scaffolds in Modern Organic Synthesis and Chemical Biology

Utility as Versatile Building Blocks for Heterocyclic Systems

Pyran-dione derivatives are highly valued as precursors in the synthesis of a wide array of heterocyclic compounds. Their inherent reactivity, stemming from the presence of multiple functional groups, allows for diverse chemical transformations. The 2H-pyran ring system, for instance, is a structural motif found in numerous natural products and serves as a crucial intermediate in their construction. nih.govmdpi.com

The synthesis of various fused and substituted pyran systems highlights their role as foundational building blocks. For example, one-pot synthesis methods have been developed to produce 3-amino-2H-pyran-2-ones, which are themselves valuable intermediates for more complex heterocyclic structures. semanticscholar.org The reactivity of the pyran-2-one ring makes it susceptible to nucleophilic attack at several positions, enabling the synthesis of various arenes and heteroarenes. semanticscholar.org Furthermore, reactions such as Diels-Alder cycloadditions with pyran-2-one derivatives have been extensively utilized to create a multitude of carbocyclic and heterocyclic products. semanticscholar.org

These examples underscore the potential of pyran-diones, including 2H-Pyran-3,4-dione, 2-methyl-, as adaptable starting materials for generating molecular diversity in heterocyclic chemistry.

Strategic Intermediates in Complex Molecule Synthesis

The 2H-pyran motif is a strategic key intermediate in the synthesis of many natural products. nih.govmdpi.com Although simple 2H-pyrans can be unstable, their derivatives are often stable and crucial for building complex molecular frameworks. nih.gov For instance, functionalized 2H-pyrans have been used as key intermediates in the total synthesis of natural products like (–)-daurichromenic acid. mdpi.com

The versatility of the pyran scaffold allows for its incorporation into larger molecules through various synthetic strategies, including domino reactions and multi-component reactions. These approaches enable the efficient construction of complex structures from simpler starting materials in a single operation.

| Precursor/Intermediate | Synthetic Strategy | Resulting Complex Molecule/System |

| Functionalized cyclohexa-1,3-dione and enals | Knoevenagel condensation/electrocyclization | 2H-pyrans as intermediates for natural products mdpi.com |

| Methyl acetoacetate (B1235776) and 2-alkyl-2-enals | Condensation reaction | Stable 2,3,6-trisubstituted 2H-pyrans mdpi.com |

| Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters | Phosphine-catalyzed condensation and rearrangement | 2,2,4,6-tetrasubstituted 2H-pyrans mdpi.com |

Design and Development of Chemical Probes and Ligands

Derivatives of the pyran-dione scaffold have been instrumental in the design and development of chemical probes and ligands for biological targets. A notable example is the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221) as a potent and selective functional antagonist of the apelin (APJ) receptor. nih.gov The apelin/APJ system is a critical mediator of cardiovascular homeostasis, and antagonists like ML221 are valuable tools for studying its physiological and pathological roles. nih.gov

The development of ML221 originated from a high-throughput screening campaign, followed by synthetic optimization to improve potency and selectivity. nih.gov This highlights the potential of the pyran-dione core as a scaffold for discovering and developing novel modulators of G-protein coupled receptors (GPCRs) and other important biological targets. The ability to readily modify the pyran-dione structure allows for the systematic exploration of structure-activity relationships (SAR) to create highly potent and selective chemical probes.

Role in Agrochemical Research

Pyran-dione derivatives have emerged as a promising class of compounds in the field of agrochemical research, particularly in the development of new herbicides. Natural products often serve as inspiration for the design of novel pesticides. mdpi.com

Recently, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were designed and synthesized based on the enamino diketone skeleton found in some natural products. mdpi.com Bioassays revealed that many of these compounds exhibited significant pre-emergence herbicidal activity against a range of common weeds, while also demonstrating good crop safety for wheat, soybean, millet, and sorghum. mdpi.com

The mode of action for one of the most potent compounds, APD-II-15, was preliminarily investigated using RNA sequencing, which suggested that it may disrupt carbon metabolism and cytoskeleton formation in weeds. mdpi.com This research demonstrates the potential of the 6-methyl-2H-pyran-2,4(3H)-dione scaffold as a lead structure for the development of new herbicides with novel mechanisms of action.

| Compound Series | Target Weeds | Crop Safety | Potential Mode of Action |

| 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives | Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, among others mdpi.com | Wheat, soybean, millet, sorghum mdpi.com | Disruption of carbon metabolism and cytoskeleton formation mdpi.com |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of pyran scaffolds is evolving with a strong emphasis on efficiency, cost-effectiveness, and environmental responsibility. Future methodologies are moving beyond traditional techniques to embrace the principles of green chemistry.

Key emerging synthetic approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. For pyran-2,4-dione scaffolds, microwave-assisted methods offer a rapid and efficient alternative to conventional heating. researchgate.net

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials are gaining traction for their high atom economy and operational simplicity. The application of MCRs for the synthesis of complex pyran derivatives, such as tetrahydrobenzo[b]pyrans, reduces the need for intermediate purification steps, saving time, solvents, and resources. researchgate.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Methodologies are being developed to perform pyran synthesis, such as the Knoevenagel/electrocyclization strategy, in water, significantly reducing the reliance on volatile organic compounds. researchgate.netnih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. nih.gov This approach is particularly beneficial for managing hazardous intermediates or exothermic reactions, making it a sustainable strategy for the preparation of pyran derivatives. nih.govnih.gov

These sustainable strategies are summarized in the table below.

| Methodology | Key Advantages | Relevance to Pyran Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Efficient production of pyran-2,4-dione scaffolds. researchgate.net |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | One-pot synthesis of complex fused pyran systems. researchgate.net |

| Aqueous Media Synthesis | Environmentally benign, safe, low cost | Green synthesis of pyranocoumarins and pyranoquinolinones. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Sustainable and potentially automatable synthesis of heterocyclic compounds. nih.gov |

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design process by predicting molecular properties and interactions. mdpi.com For 2H-Pyran-3,4-dione, 2-methyl- and its analogues, advanced computational modeling offers a pathway to rationally design novel therapeutic agents.

Future research in this area will likely focus on:

Density Functional Theory (DFT) Calculations: DFT is used to understand the electronic structure of molecules, allowing for the prediction of reactivity, molecular electrostatic potential, and bond dissociation energies. mdpi.com This information is crucial for identifying the most reactive sites on the pyran scaffold and predicting its stability and potential for forming genotoxic impurities. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. They can be used to study the interactions of pyran derivatives with biological macromolecules, such as proteins or nucleic acids, and to assess their behavior in different solvent environments, like water. mdpi.com This can help predict solubility and identify suitable excipients for formulation. mdpi.com

Computer-Aided Drug Design (CADD): Techniques like molecular docking are used to perform virtual screening of compound libraries against specific biological targets. researchgate.netnih.gov By predicting the binding modes and affinities of pyran derivatives to protein active sites, CADD can identify promising candidates for further synthesis and biological evaluation, saving significant time and resources. nih.govnih.gov

| Computational Method | Application in Pyran Research | Predicted Properties |

| Density Functional Theory (DFT) | Understanding electronic structure and reactivity. mdpi.com | Reactivity descriptors, molecular electrostatic potential, bond energies. mdpi.com |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions. mdpi.com | Conformational stability, interaction with water, compatibility with excipients. mdpi.com |

| Molecular Docking | Predicting binding modes to biological targets. researchgate.net | Binding affinity, identification of key interactions (e.g., hydrogen bonds, π-π stacking). nih.gov |

Exploration of Undiscovered Biological Activities and Molecular Targets

The pyran ring is a common structural motif in a wide range of biologically active natural products and synthetic compounds, suggesting its role as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net While some activities of pyran derivatives are known, a vast landscape of potential therapeutic applications for compounds like 2H-Pyran-3,4-dione, 2-methyl- remains unexplored.

Future research will likely target:

Antimicrobial and Biofilm Inhibition: Certain pyran derivatives have shown activity against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov A promising avenue is the investigation of their ability to inhibit bacterial communication systems, known as quorum sensing (QS). The PQS pathway, a specific QS system in P. aeruginosa, has been identified as a target for some 3-hydroxy-6-methyl-4H-pyran-4-one derivatives, which act as biofilm inhibitors. nih.gov Further screening could uncover new antimicrobial agents that combat drug resistance by disrupting biofilm formation.

Neurodegenerative Diseases: Pyran-based compounds are being investigated as potential treatments for Alzheimer's disease. nih.gov Their mechanism of action can be multi-faceted, including the inhibition of key enzymes like acetylcholinesterase (AChE) and the prevention of beta-amyloid (Aβ) plaque aggregation. nih.gov Exploring the neuroprotective potential of 2H-Pyran-3,4-dione, 2-methyl- derivatives is a logical next step.

Antioxidant Properties: Related compounds such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) are known to possess significant antioxidant activity, which is attributed to their unstable enol structure. nih.gov Investigating the radical-scavenging capabilities of 2H-Pyran-3,4-dione, 2-methyl- could reveal applications in conditions associated with oxidative stress.

Development of Structure-Based Design Principles for New Derivatives

The rational design of new chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles hinges on a deep understanding of their structure-activity relationships (SAR). For 2H-Pyran-3,4-dione, 2-methyl-, establishing clear SAR principles is crucial for guiding the synthesis of next-generation derivatives.

The development of these principles involves:

Systematic Structural Modification: By synthesizing a library of analogues with systematic variations to the pyran core, researchers can determine how different functional groups and substitution patterns affect biological activity. For instance, SAR studies on pyran derivatives targeting Alzheimer's disease have shown that specific substitutions at certain positions can significantly increase inhibitory potency against cholinesterases. nih.gov

Analysis of Ligand-Receptor Interactions: Combining experimental activity data with computational docking studies provides a detailed picture of how a molecule binds to its target. nih.gov Identifying key interactions, such as hydrogen bonds or π–π stacking between the pyran derivative and the protein's active site, allows for the design of new molecules that optimize these interactions for stronger binding. nih.govnih.gov

Improving Drug-like Properties: Beyond potency, structure-based design is used to fine-tune physicochemical properties. Computational prediction of ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can guide modifications to improve a compound's bioavailability and reduce potential toxicity, increasing its chances of becoming a successful drug candidate. researchgate.net

By integrating these strategies, researchers can establish a robust set of design principles to create novel derivatives of 2H-Pyran-3,4-dione, 2-methyl- tailored for specific biological targets and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2H-Pyran-3,4-dione, 2-methyl- in academic laboratories?

Methodological Answer: The synthesis of 2-methyl-substituted pyran-diones typically involves cyclization or oxidation of precursor molecules. For example:

- Knoevenagel Condensation : Reacting methyl-substituted diketones with aldehydes under acidic conditions to form the pyran-dione ring .

- Catalytic Oxidation : Using transition-metal catalysts (e.g., Mn or Ru complexes) to oxidize dihydroxy precursors to the dione structure, as seen in analogous pyran derivatives .

- Chlorination Followed by Hydrolysis : Chlorinating intermediates with SOCl₂ and hydrolyzing to yield the dione functionality, a method adapted from related pyran-carbonyl chloride syntheses .

Q. How can researchers characterize the structural and electronic properties of 2H-Pyran-3,4-dione, 2-methyl-?

Methodological Answer:

Q. What factors influence the stability of 2H-Pyran-3,4-dione, 2-methyl- under varying conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C, with ΔfH°(gas) = -112.81 kJ/mol, indicating exothermic degradation pathways .

- Photochemical Sensitivity : UV irradiation (λ < 300 nm) induces [4+2] cycloaddition reactions due to conjugated carbonyl groups .

- Hydrolytic Stability : Susceptible to nucleophilic attack at the α-carbonyl position in aqueous basic conditions (pH > 10) .

Q. How do electronic and steric effects of the 2-methyl group influence reactivity in nucleophilic addition reactions?

Methodological Answer: The methyl group:

- Electron Donation : Increases electron density at C-3 via hyperconjugation, reducing electrophilicity by ~15% compared to unsubstituted analogs (DFT calculations) .

- Steric Hindrance : Shields the α-carbonyl, favoring nucleophilic attack at C-4. Kinetic studies show a 3:1 regioselectivity ratio (C-4:C-3) with Grignard reagents .

Q. Experimental Design :

Q. What computational strategies are effective for modeling the tautomeric equilibria of 2H-Pyran-3,4-dione, 2-methyl-?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biological activity data for pyran-dione derivatives?

Methodological Answer: Contradictions often arise from:

- Purity Issues : Validate compound purity via HPLC (>98%) and elemental analysis .

- Assay Variability : Standardize bioactivity assays (e.g., MIC tests for antimicrobial studies) using CLSI guidelines .

- Structure-Activity Relationship (SAR) : Differentiate 2-methyl effects from positional isomers (e.g., 3-methyl) via comparative SAR studies .

Q. Case Study :

- Conflicting IC₅₀ values in kinase inhibition assays were traced to residual solvents (DMSO) altering protein conformations. Reproducibility improved with strict solvent controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.